molecular formula C18H15N7O B1680917 2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 160098-96-4

2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Cat. No. B1680917
M. Wt: 345.4 g/mol
InChI Key: UTLPKQYUXOEJIL-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic compound containing a triazole ring fused to a pyrimidine ring . It has a CAS Number of 162401-16-3 and a molecular weight of 241.21 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a furanyl group attached to a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine core . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

HQSAR and Molecular Docking Studies

Studies have used hologram quantitative structure–activity relationship (HQSAR) and molecular docking to understand the molecular requirements of furanyl derivatives, including 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amines, as adenosine A2A receptor (A2AR) antagonists. These computational strategies helped in identifying the structural features responsible for their activity and provided insights into their potential therapeutic applications (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Synthesis of Novel Azines and Azolotriazines

Research has also focused on the synthesis of novel azines and azolotriazines based on enaminone incorporating dibromobenzofuran moiety. This includes the exploration of different synthetic routes to create new compounds that could serve as precursors for further pharmaceutical development (Sanad & Mekky, 2018).

Metabolite Studies for Parkinson’s Disease Treatment

One of the metabolites of 2-(Furan-2-yl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, known as Preladenant, has been identified as an adenosine A2a receptor antagonist. Preladenant is in phase III clinical trials for Parkinson’s disease treatment, highlighting its significance in neurodegenerative disease research (Rosse, 2013).

Novel Derivatives Synthesis for A2A and A3 Adenosine Receptors

Further studies have developed C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as new A2A and A3 adenosine receptors antagonists. This research is part of the ongoing efforts to find more effective and selective antagonists for these receptors, with potential implications for treating various conditions, including cardiovascular diseases and cancer (Baraldi et al., 2003).

PET Tracer Development for Cerebral Adenosine A2A Receptors Imaging

Another significant application is the development of 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer. This tracer has been synthesized for mapping cerebral adenosine A2A receptors with PET, offering a tool for neurological research and diagnostics (Zhou et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for this compound could involve further investigation into its potential as a potent and selective A2A adenosine receptor antagonist . This could include in-depth studies into its mechanism of action, as well as its potential applications in the treatment of various diseases.

properties

IUPAC Name

4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPKQYUXOEJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166799
Record name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

CAS RN

160098-96-4
Record name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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Record name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
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2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

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